L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate
Description
Compound Identity and Classification
Chemical Structure and Molecular Composition
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate consists of three primary components:
- L-Phenylalanine residue : An aromatic amino acid featuring a benzyl side chain.
- 7-Amido-4-methylcoumarin : A fluorogenic coumarin derivative substituted with an amide group at position 7 and a methyl group at position 4.
- Trifluoroacetate counterion : Enhances solubility in polar solvents.
The compound’s empirical formula is $$ \text{C}{19}\text{H}{18}\text{N}{2}\text{O}{3} \cdot \text{C}{2}\text{H}\text{F}{3}\text{O}_{2} $$, yielding a molar mass of 436.38 g/mol. The phenylalanine moiety connects to the coumarin core via an amide bond, while the trifluoroacetate ion stabilizes the structure through ionic interactions. Key physicochemical properties include a melting point of 202°C and storage recommendations at -20°C to prevent degradation.
Table 1: Molecular and Physical Properties
| Property | Value |
|---|---|
| Empirical Formula | $$ \text{C}{19}\text{H}{18}\text{N}{2}\text{O}{3} \cdot \text{C}{2}\text{H}\text{F}{3}\text{O}_{2} $$ |
| Molar Mass | 436.38 g/mol |
| Melting Point | 202°C |
| Storage Conditions | -20°C, desiccated |
| Appearance | White to off-white crystalline powder |
Spectroscopic analyses confirm structural integrity, with IR spectra matching reference standards. The compound exhibits limited aqueous solubility but dissolves readily in dimethyl sulfoxide (DMSO), making it suitable for in vitro assays.
Systematic Nomenclature and Alternative Designations
The IUPAC name for this compound is (S)-2-amino-3-phenyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide trifluoroacetate , reflecting its stereochemistry and functional groups. The systematic name derives from:
- Parent coumarin structure : 4-methyl-2H-chromen-2-one.
- Substituents : An amide-linked L-phenylalanine at position 7.
- Counterion : Trifluoroacetic acid.
Alternative designations include:
- CAS Registry Number : 108321-84-2.
- Supplier Catalog Numbers : 2C80.2 (Carl Roth), 2C80.4 (1 g variant).
- Common abbreviations : AMC-Phe-TFA, where AMC denotes 7-amido-4-methylcoumarin.
In biochemical contexts, the compound is often termed a "fluorogenic protease substrate," emphasizing its application in detecting protease activity via fluorescence emission at 460 nm upon cleavage.
Taxonomic Classification in Chemical Databases
While ClassyFire’s API returned no classification hierarchy for this compound (as indicated by the empty response in Search Result ), its structural features align with established categories:
- Organic Compounds : Benzopyrans (coumarin core).
- Biochemicals : Fluorogenic substrates, peptide derivatives.
- Salts : Trifluoroacetates.
In chemical databases like PubChem, similar coumarin derivatives are classified under:
- Superclass : Organic oxygen compounds.
- Class : Coumarins and derivatives.
- Subclass : Alkylcoumarins.
The compound’s taxonomic placement emphasizes its role in fluorescence-based assays, linking its structural attributes to functional applications in enzymology.
Properties
Molecular Formula |
C21H18F3N2O5- |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/p-1/t16-;/m0./s1 |
InChI Key |
TWTCFDQXNADDLQ-NTISSMGPSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Preparation Methods
Coupling via Activated Carboxylates
The most cited method involves coupling L-phenylalanine to 7-amino-4-methylcoumarin using carbodiimide-based reagents:
- Amino Protection : L-Phenylalanine’s α-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.
- Carboxyl Activation : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
- Amide Bond Formation : Reacting the activated ester with 7-amino-4-methylcoumarin in anhydrous DMF yields Boc-protected L-Phe-AMC.
- Deprotection : Boc removal with trifluoroacetic acid produces the free amine, which is precipitated as the TFA salt.
Typical Reaction Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/NHS or HATU |
| Solvent | DMF or DCM |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield (crude) | 60–75% |
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers higher purity for research-grade material:
- Resin Functionalization : Wang resin loaded with Fmoc-7-amino-4-methylcoumarin.
- Fmoc Deprotection : Piperidine/DMF (20% v/v) removes Fmoc groups.
- Amino Acid Coupling : Fmoc-L-phenylalanine added using HATU/DiPEA.
- Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) releases the product.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
- Urea Byproducts : Excess EDC generates insoluble urea; quenching with acetic acid improves purity.
- Racemization : Adding HOBt (1-hydroxybenzotriazole) suppresses racemization during activation.
Purification and Characterization
Reverse-Phase HPLC
Spectroscopic Validation
- FT-IR : Amide I band at 1,650 cm⁻¹, C=O stretch at 1,720 cm⁻¹.
- NMR : ¹H NMR (DMSO-d₆) δ 7.85 (d, J = 8.5 Hz, coumarin H-5), 4.50 (m, α-H of phenylalanine).
Industrial-Scale Production Challenges
Cost of Fluorinated Reagents
Environmental Concerns
- DMF waste requires incineration due to toxicity, increasing disposal costs.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Enzyme Assays
Fluorogenic Substrate for Aminopeptidases
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate serves as a highly effective substrate for aminopeptidase assays. The compound releases a fluorescent signal upon cleavage, making it useful for quantifying enzyme activity in various biological samples. This property has been employed in studies to characterize the enzymatic activity of recombinant proteins, such as insulin-regulated aminopeptidase, where the substrate's fluorescence is measured to determine enzyme kinetics .
Case Study: Enzymatic Activity Measurement
In a study assessing the activity of insulin-regulated aminopeptidase, researchers utilized this compound to monitor changes in fluorescence at specific wavelengths. The results indicated a direct correlation between enzyme concentration and fluorescent intensity, validating the substrate's effectiveness in enzymatic assays .
Therapeutic Development
Potential in Cancer Treatment
Research indicates that this compound may have applications in developing therapeutic agents, particularly for cancer treatment. Its ability to interact with specific enzymes involved in tumor progression makes it a candidate for further exploration as an anticancer drug .
Case Study: Targeting Tumor Metabolism
Studies have shown that compounds similar to this compound can inhibit enzymes critical for tumor cell metabolism. By modifying the structure of this compound, researchers aim to enhance its efficacy against specific cancer types while minimizing side effects associated with traditional chemotherapy .
Molecular Biology Research
Use in Protein Purification
The compound is also utilized in molecular biology for protein purification processes. Its fluorescent properties allow researchers to track and quantify proteins during purification steps, facilitating the study of protein interactions and functions .
Case Study: Protein Interaction Studies
In experiments involving protein-protein interactions, this compound was employed as a reporter molecule. The fluorescence emitted upon substrate cleavage provided insights into the dynamics of protein complexes under varying conditions, contributing to our understanding of cellular mechanisms .
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it useful in various assays and imaging techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following coumarin-based trifluoroacetate salts share the AMC fluorophore but differ in their amino acid moieties, leading to distinct biochemical applications:
Key Observations :
Amino Acid Side Chain Influence: Phenylalanine’s aromatic side chain enhances hydrophobicity, favoring interactions with enzymes that recognize bulky substrates (e.g., phenylalanine peptidases) . Alanine’s methyl group simplifies binding to aminopeptidases, which prefer smaller residues . Isoleucine and Valine’s branched side chains confer specificity for proteases recognizing aliphatic residues .
Stereochemical Specificity :
- The D-Alanine derivative (CAS 201847-52-1) is used to study enzymes with strict stereochemical preferences, such as bacterial proteases .
Fluorogenic Properties :
- All compounds share the AMC fluorophore, but emission maxima may shift slightly depending on the local chemical environment post-cleavage.
Stability and Commercial Availability
- Storage : Most derivatives require -20°C storage to prevent hydrolysis of the amide bond .
- Solubility: Phenylalanine and branched-chain derivatives are typically soluble in methanol, while alanine derivatives dissolve in water due to their smaller side chains .
- Pricing : Alanine derivatives are generally cheaper (e.g., $56/100 mg) compared to phenylalanine ($100/100 mg), reflecting differences in synthesis complexity .
Research Findings and Case Studies
- A 2022 study highlighted that L-Alanine-AMC TFA demonstrated ≥98% purity and was effective in monitoring aminopeptidase activity in live-cell imaging due to its water solubility .
- In contrast, L-Phenylalanine-AMC TFA showed superior specificity in phenylalanine peptidase assays but required organic solvents for dissolution, limiting its use in aqueous environments .
- The D-Alanine derivative (CAS 201847-52-1) was pivotal in identifying stereospecific proteases in Bacillus subtilis, underscoring its niche applications .
Biological Activity
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate (L-Phe-AMC-TFA) is a fluorogenic compound that has garnered interest in biochemical research due to its potential applications in enzyme assays and biological studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 108321-84-2
- Molecular Formula : C₁₃H₁₄N₂O₂·CF₃COOH
- Molecular Weight : 360.29 g/mol
L-Phe-AMC-TFA is characterized by its ability to fluoresce upon enzymatic hydrolysis, making it a valuable substrate for studying aminopeptidases and related enzymes.
Enzyme Substrate for Aminopeptidases
L-Phe-AMC-TFA serves as a substrate for various aminopeptidases, particularly those involved in peptide bond cleavage. The hydrolysis of this compound by aminopeptidases results in the release of a fluorescent moiety, which can be quantitatively measured. This property is utilized in enzyme assays to determine enzyme activity and substrate specificity.
Key Findings:
- L-Phe-AMC-TFA has been shown to specifically interact with insulin-regulated aminopeptidase (IRAP), which plays a role in memory and cognitive functions .
- The compound's fluorescence increases significantly upon hydrolysis, allowing for sensitive detection of enzyme activity in biological samples .
Applications in Microbiology
The compound is also employed in microbiological assays to differentiate between gram-positive and gram-negative bacteria. The presence of specific aminopeptidases in these bacterial groups can be detected through the use of L-Phe-AMC-TFA, aiding in pathogen identification.
Table 1: Comparison of Enzyme Activity with Various Substrates
| Substrate | Enzyme Type | Fluorescent Signal (Relative) |
|---|---|---|
| L-Phe-AMC-TFA | Aminopeptidase | High |
| L-Alanine 7-amido-4-methylcoumarin | L-Alanine Aminopeptidase | Moderate |
| 4-Methylumbelliferyl Phosphate | Alkaline Phosphatase | Low |
Case Studies and Research Findings
- Memory Enhancement Studies : Research has indicated that inhibitors of IRAP, which utilize substrates like L-Phe-AMC-TFA, may enhance memory retention and cognitive function. Molecular docking studies have revealed how these inhibitors interact with the enzyme's active site, emphasizing the role of phenylalanine residues .
- Metabolomic Profiling : A recent study on Parkinson's disease patients showed altered phenylalanine metabolism, suggesting that compounds like L-Phe-AMC-TFA could be instrumental in understanding metabolic shifts associated with neurological disorders .
- Detection of Bacterial Contamination : L-Phe-AMC-TFA has been effectively used in assays to detect bacterial contamination in food products. Its ability to generate a fluorescent signal upon enzymatic reaction allows for rapid screening methods that are less affected by bacterial overgrowth compared to traditional culture methods .
Q & A
Q. How does L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate function as a fluorogenic substrate in enzyme assays?
This compound acts as a protease-specific substrate, where enzymatic cleavage (e.g., by phenylalanine peptidase or aminopeptidase) releases the fluorescent 7-amido-4-methylcoumarin (AMC) moiety. The liberated AMC emits fluorescence at λex 325 nm / λem 389 nm in ethanol, enabling real-time quantification of enzyme activity . Methodology :
- Prepare substrate solutions in aqueous buffers (e.g., 50 mg/mL in water) and monitor fluorescence intensity using a plate reader or fluorometer.
- Use Michaelis-Menten kinetics to calculate kinetic parameters (e.g., K_m, V_max) by varying substrate concentrations and measuring initial reaction rates .
Q. What experimental conditions are critical for optimizing assays using this substrate?
Key factors include:
- pH and buffer composition : Most proteases require physiological pH (7.0–7.4) for optimal activity. Tris or phosphate buffers are commonly used .
- Temperature : Standard assays are performed at 37°C to mimic physiological conditions.
- Substrate purity : Use ≥98% purity (TLC-validated) to minimize background fluorescence from impurities .
- Fluorescence calibration : Include AMC standards (e.g., 0.1–10 µM) to generate a calibration curve for quantifying enzymatic release .
Q. How should researchers handle discrepancies in fluorescence intensity between experimental replicates?
- Contamination control : Ensure reaction vessels are RNase-/protease-free to avoid unintended hydrolysis.
- Substrate stability : Store lyophilized powder at −20°C and prepare fresh working solutions to prevent degradation .
- Instrument calibration : Normalize fluorescence readings using internal controls (e.g., blank reactions without enzyme) .
Advanced Research Questions
Q. How can this substrate be applied to study enzyme inhibition or activation in complex biological matrices?
- Competitive inhibition assays : Co-incubate the substrate with potential inhibitors (e.g., small molecules or peptides) and measure reduced fluorescence. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- High-throughput screening (HTS) : Adapt the assay to 96- or 384-well plates, optimizing substrate concentration to avoid signal saturation while maintaining sensitivity .
- Biological fluids : Pre-treat samples (e.g., serum) with protease inhibitors or filtration to eliminate confounding proteolytic activity .
Q. What are the limitations of using this substrate for kinetic studies of low-abundance proteases?
- Sensitivity constraints : Low enzyme concentrations may require extended incubation times or higher substrate loads, risking non-linear fluorescence accumulation.
- Interference from TFA : The trifluoroacetate counterion can inhibit some enzymes. Desalt the substrate using size-exclusion chromatography if necessary .
- Autofluorescence : Biological samples (e.g., cell lysates) may emit background fluorescence. Use wavelength-specific filters (e.g., 380/440 nm for AMC) to enhance signal-to-noise ratios .
Q. How does this substrate compare to other fluorogenic probes (e.g., AMC or AFC derivatives) in multiplexed assays?
- Specificity : Unlike broad-spectrum substrates (e.g., Suc-Leu-Leu-Val-Tyr-AMC), this compound is selective for phenylalanine-specific proteases, reducing cross-reactivity .
- Multiplexing potential : Pair with substrates releasing fluorophores at distinct wavelengths (e.g., AFC: λex 400 nm, λem 505 nm) to monitor multiple enzymes simultaneously .
- Kinetic resolution : Compare K_m values across substrates to identify optimal probes for target enzymes .
Q. What strategies validate the specificity of enzymatic activity observed with this substrate?
- Inhibitor controls : Use class-specific protease inhibitors (e.g., PMSF for serine proteases) to confirm target enzyme involvement .
- Mutagenesis studies : Compare activity in wild-type vs. enzyme-knockout models to rule out non-specific hydrolysis .
- Mass spectrometry : Confirm AMC release via LC-MS to validate substrate cleavage .
Data Contradiction Analysis
Q. How should researchers address variability in reported kinetic parameters (e.g., K_m) across studies?
- Enzyme source : Differences in recombinant vs. native enzyme purity or isoform specificity can alter kinetics. Validate enzyme activity independently (e.g., via SDS-PAGE or activity assays) .
- Buffer conditions : Ionic strength and cofactors (e.g., Ca²⁺ for metalloproteases) significantly impact enzyme-substrate interactions. Replicate published buffer systems exactly .
- Substrate lot variability : Source substrate from suppliers with batch-specific Certificates of Analysis (CoA) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
